

Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide to its Chemical Reactivity

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Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

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Abstract

Benzyltrimethylammonium tribromide (BTMABr₃) is a versatile and highly efficient reagent in organic synthesis, valued for its role as a solid, stable, and easy-to-handle source of bromine. This technical guide provides an in-depth analysis of its chemical reactivity profile, focusing on its applications as a brominating agent, an oxidizing agent, and a phase-transfer catalyst. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for laboratory and industrial applications, particularly in the realm of pharmaceutical development and fine chemical synthesis.

Introduction

Benzyltrimethylammonium tribromide, also known as BTMABr₃, is a quaternary ammonium salt that has gained significant traction as a safer and more convenient alternative to liquid bromine.^[1] Its crystalline, solid nature mitigates the handling risks associated with elemental bromine, while offering high reactivity and selectivity in a variety of organic transformations.^[2] This guide will explore the core facets of BTMABr₃'s chemical behavior, providing practical insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of BTMABr₃ is essential for its safe and effective use.

Property	Value	Reference(s)
CAS Number	111865-47-5	[3]
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[3]
Molecular Weight	389.96 g/mol	[3]
Appearance	Yellow to orange crystalline powder	[3]
Melting Point	99-105 °C	[3]
Solubility	Soluble in polar solvents like water and alcohols	[4]
Stability	Stable under normal conditions; hygroscopic	[2]

Synthesis of Benzyltrimethylammonium Tribromide

BTMABr₃ can be synthesized in the laboratory through the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution.[5]

Detailed Experimental Protocol for Synthesis

Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate (NaBrO₃)
- Hydrobromic acid (HBr, 48%)
- Distilled water

Procedure:

- Dissolve benzyltrimethylammonium chloride in distilled water.
- Separately, prepare a solution of sodium bromate in distilled water.
- Cool the benzyltrimethylammonium chloride solution in an ice bath.
- Slowly add the hydrobromic acid to the cooled solution with constant stirring.
- To this mixture, add the sodium bromate solution dropwise while maintaining the low temperature.
- An orange to yellow precipitate of **benzyltrimethylammonium tribromide** will form.
- Continue stirring for a designated period to ensure complete reaction.
- Collect the solid product by vacuum filtration.
- Wash the precipitate with cold distilled water to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to obtain the final crystalline BTMABr_3 .

Chemical Reactivity Profile

BTMABr_3 is a multifunctional reagent, primarily utilized for its brominating, oxidizing, and phase-transfer catalytic properties.

Brominating Agent

As a brominating agent, BTMABr_3 offers excellent regioselectivity and efficiency for the bromination of a wide range of organic compounds.^[6] It is particularly effective for the bromination of activated aromatic systems.^[7]

BTMABr_3 provides a mild and selective method for the bromination of phenols, anilines, and aromatic ethers.^{[5][6]} The reactions typically proceed at room temperature in a mixture of

dichloromethane and methanol, yielding bromo-substituted products in good yields.[\[5\]](#) The regioselectivity can often be controlled by the stoichiometry of the reagent.[\[6\]](#)

Table 1: Regioselective Bromination of Phenols and Anilines with BTMABr₃

Substrate	Molar Ratio (Substrate:BT MABr ₃)	Product(s)	Yield (%)	Reference(s)
Phenol	1:1	4-Bromophenol	>90	[8]
Phenol	1:2	2,4- Dibromophenol	>90	[8]
Aniline	1:1	4-Bromoaniline	>90	[6]
Aniline	1:3	2,4,6- Tribromoaniline	>95	[9]
Anisole	1:1	4-Bromoanisole	>90	[6]

BTMABr₃ readily adds to alkenes in aprotic solvents to furnish the corresponding 1,2-dibromo adducts.[\[10\]](#)

In the presence of a radical initiator such as AIBN, BTMABr₃ can be used for the bromination of benzylic C-H bonds in refluxing benzene.[\[5\]](#) This reactivity is comparable to that of N-bromosuccinimide (NBS) in allylic and benzylic brominations.[\[11\]](#)[\[12\]](#)

Oxidizing Agent

BTMABr₃ also functions as a mild and selective oxidizing agent for various functional groups.[\[13\]](#)

A key application of BTMABr₃ is the selective oxidation of sulfides to sulfoxides. The reaction is typically carried out using a stoichiometric amount of BTMABr₃ in the presence of aqueous sodium hydroxide in dichloromethane at room temperature, affording good yields of the corresponding sulfoxides.[\[14\]](#)

Table 2: Oxidation of Sulfides to Sulfoxides using BTMABr₃

Sulfide Substrate	Product Sulfoxide	Yield (%)	Reference(s)
Thioanisole	Methyl phenyl sulfoxide	92	[14]
Dibenzyl sulfide	Dibenzyl sulfoxide	85	[14]
Di-n-butyl sulfide	Di-n-butyl sulfoxide	88	[14]

BTMABr₃ can efficiently oxidize primary and secondary alcohols to the corresponding aldehydes and ketones.[\[10\]](#)[\[15\]](#) The reaction conditions are generally mild, and over-oxidation is often minimal.[\[15\]](#) A study on the oxidation of substituted benzyl alcohols revealed that the reaction is first-order with respect to both the alcohol and BTMABr₃, and involves the cleavage of an α -C-H bond in the rate-determining step.[\[16\]](#)

Table 3: Oxidation of Alcohols to Carbonyl Compounds with BTMABr₃

Alcohol Substrate	Product Carbonyl Compound	Reaction Time (h)	Yield (%)	Reference(s)
Benzyl alcohol	Benzaldehyde	0.5	95	[15]
4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	0.5	92	[15]
1-Phenylethanol	Acetophenone	1.0	90	[15]
Cyclohexanol	Cyclohexanone	1.5	88	[15]
1-Octanol	Octanal	2.0	85	[15]

Phase-Transfer Catalyst

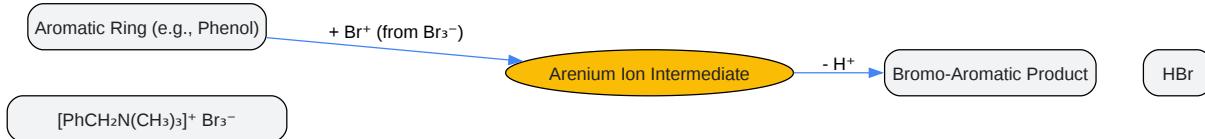
The quaternary ammonium structure of BTMABr₃ allows it to function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[\[4\]](#) In this role, the lipophilic cation transports anions from the aqueous phase to the organic phase where the reaction occurs.[\[17\]](#)[\[18\]](#)

Mechanistic Insights

Understanding the reaction mechanisms of BTMABr_3 is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Aromatic Bromination

In electrophilic aromatic bromination, the tribromide ion (Br_3^-) acts as the source of an electrophilic bromine species. The reaction proceeds via the typical electrophilic aromatic substitution pathway.

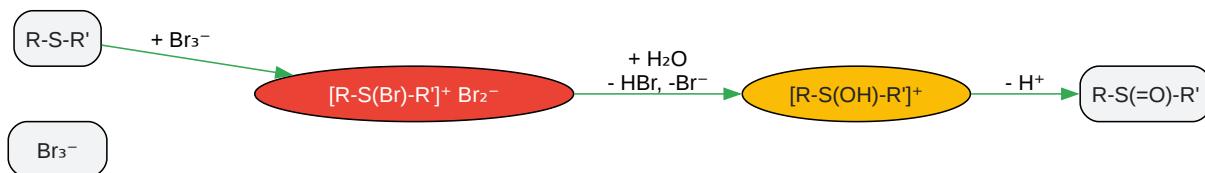


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Caption: Electrophilic Aromatic Bromination Mechanism.

Mechanism of Sulfide Oxidation

The oxidation of sulfides to sulfoxides by BTMABr_3 likely involves a nucleophilic attack of the sulfur atom on a bromine atom of the tribromide ion, followed by hydrolysis.



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Caption: Proposed Mechanism for Sulfide Oxidation.

Experimental Protocols

General Procedure for the Bromination of Phenols

Materials:

- Phenol derivative
- **Benzyltrimethylammonium tribromide (BTMABr₃)**
- Dichloromethane (CH₂Cl₂)
- Methanol (CH₃OH)
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the phenol derivative (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL) in a round-bottom flask.
- Add BTMABr₃ (1.0 mmol for monobromination, 2.0 mmol for dibromination) portion-wise to the solution at room temperature with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to consume any excess bromine.
- Extract the product with dichloromethane.
- Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the pure brominated phenol.

General Procedure for the Oxidation of Sulfides to Sulfoxides

Materials:

- Sulfide derivative
- **Benzyltrimethylammonium tribromide (BTMABr₃)**
- Dichloromethane (CH₂Cl₂)
- Aqueous sodium hydroxide (e.g., 2 M)
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the sulfide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
- Add BTMABr₃ (1.0 mmol) to the solution at room temperature.
- Add the aqueous sodium hydroxide solution and stir the biphasic mixture vigorously.
- Monitor the reaction by TLC.
- After the reaction is complete, separate the organic layer.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

- Purify the resulting crude sulfoxide by column chromatography.

Safety and Handling

Benzyltrimethylammonium tribromide is an irritant to the eyes, respiratory system, and skin.

[19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] All manipulations should be carried out in a well-ventilated fume hood.[19] In case of contact, flush the affected area with plenty of water.[19] Store in a cool, dry place away from moisture.[19]



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Caption: Safety and Handling Workflow for BTMABr₃.

Conclusion

Benzyltrimethylammonium tribromide is a powerful and versatile reagent with a well-defined reactivity profile. Its utility as a solid brominating agent, a mild oxidizing agent, and a phase-transfer catalyst makes it an invaluable tool in modern organic synthesis. The experimental protocols and quantitative data provided in this guide, along with the mechanistic insights, are intended to empower researchers, scientists, and drug development professionals to effectively and safely incorporate BTMABr₃ into their synthetic strategies, ultimately facilitating the advancement of chemical and pharmaceutical research.

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